![molecular formula C21H18N2OS B2669160 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone CAS No. 862826-71-9](/img/structure/B2669160.png)
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The molecule also features an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. Additionally, the presence of a benzylthio group suggests the compound may have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzylthio group might be susceptible to oxidation, and the imidazole ring might participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might contribute to its stability and affect its solubility in different solvents .Scientific Research Applications
- The compound is synthesized via a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
- Aminophosphonates, including this compound, have attracted attention due to their ability to mimic transition states of amines and esters in biological processes .
- They are known as peptide enzyme inhibitors and exhibit pharmacological potential .
- The compound’s hydrogen acceptor and donor functions make it suitable for chelating interactions with biological targets .
- While not directly related to this compound, naturally occurring naphthalenes have been studied for their biosynthesis, structural diversity, and biological activities .
Synthesis and Chemical Properties
Biological Activities and Medicinal Applications
Agrochemical Applications
Naturally Occurring Naphthalenes
Fungicidal Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)23-14-13-22-21(23)25-15-16-7-2-1-3-8-16/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZSZWJVZHPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone |
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